molecular formula C10H12O3 B082166 2-Phenoxybutanoic acid CAS No. 13794-14-4

2-Phenoxybutanoic acid

Cat. No. B082166
CAS RN: 13794-14-4
M. Wt: 180.2 g/mol
InChI Key: TVSPPYGAFOVROT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Phenoxybutanoic acid consists of a phenoxy group attached to a butanoic acid molecule . The InChI representation of its structure is InChI=1S/C10H12O3/c1-2-9 (10 (11)12)13-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3, (H,11,12) .


Physical And Chemical Properties Analysis

2-Phenoxybutanoic acid has a molecular weight of 180.20 g/mol . It has a computed XLogP3-AA value of 2.4, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are 180.078644241 g/mol .

Relevant Papers One relevant paper found discusses the discovery of phenoxybutanoic acid derivatives as potent antagonists . The paper focuses on the synthesis of a series of phenoxybutanoic acid derivatives and their antagonistic activity on the contraction of the rat thoracic aortic ring induced by endothelin-1 .

Scientific Research Applications

  • Cardiovascular Disease Treatment : 2-Phenoxybutanoic acid derivatives have shown potential as potent endothelin antagonists, exhibiting significant activity in relieving hypoxia-induced pulmonary arterial hypertension. This suggests their potential development as therapeutic agents for cardiovascular diseases (Cai et al., 2015).

  • Biological Production of Chemicals : In the field of biotechnology, 2-Phenoxybutanoic acid is related to the production of malic acid (2-hydroxybutanedioic acid), an important chemical in the food, chemicals, and pharmaceutical industries. Advances in metabolic engineering and fermentation processes for malic acid production have been studied (Dai et al., 2018).

  • Molecular and Computational Studies : Quantum computational and spectroscopic studies have been conducted on 2-Phenoxybutanoic acid and its derivatives. These studies are important for understanding molecular interactions and properties, potentially useful in drug design and materials science (Raajaraman et al., 2019).

  • Aroma Compounds in Beverages : Research has been conducted on the role of hydroxy acids, including derivatives of 2-Phenoxybutanoic acid, as precursors to aroma compounds in wines and other alcoholic beverages. This research has implications for the food and beverage industry (Gracia-Moreno et al., 2015).

  • Chiral Resolution in Pharmaceuticals : The molecular structures of 2-Phenoxypropionic acid-2-Aminobutanoic acid diastereomers have been studied, highlighting their significance in chiral resolution, a process crucial in the pharmaceutical industry (Fujii et al., 2006).

  • Biocatalysis in Organic Synthesis : Enzymatic synthesis of amino acids, involving 2-Amino-4-hydroxybutanoic acid, a derivative of 2-Phenoxybutanoic acid, has been explored using aldolases and transaminases. This approach is significant for the production of chiral compounds in industrial applications (Hernández et al., 2017).

  • Environmental Biotechnology : 2-Phenoxybutanoic acid is related to the study of bacterial polyhydroxyalkanoates, which are used in the production of chiral hydroxyalkanoic acids, important in environmental biotechnology and material science (Ren et al., 2005).

properties

IUPAC Name

2-phenoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-9(10(11)12)13-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSPPYGAFOVROT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871223
Record name 2-Phenoxybutanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenoxybutanoic acid

CAS RN

13794-14-4
Record name 2-Phenoxybutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13794-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyric acid, 2-phenoxy-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenoxybutanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenoxybutyric acid
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Synthesis routes and methods

Procedure details

By the two-step method of Preparations G1/G2 and G3/G4, 3-methyl-4-nitrophenol and 3-chlorophenol were reacted with beta-butyrolactone and the intermediate phenoxybutyric acid derivative cyclized to form, respectively, 2,7-dimethyl-6-nitrochroman-4-one [overall yield 13.0%; m.p. 110°-113° C.;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary products formed during the gas-phase pyrolysis of 2-Phenoxybutyric acid?

A1: The gas-phase pyrolysis of 2-Phenoxybutyric acid primarily yields phenol, butanal, and carbon monoxide. [] This reaction proceeds through a semi-polar five-membered cyclic transition state. []

Q2: How does the molecular structure of 2-phenoxycarboxylic acids influence their pyrolysis reaction rate?

A2: Research suggests that the pyrolysis reaction rate of 2-phenoxycarboxylic acids increases with the degree of substitution at the carbon bearing the phenoxy group. This means tertiary acids like 2-phenoxyisobutyric acid decompose faster than secondary acids like 2-Phenoxybutyric acid, which in turn decompose faster than primary acids like 2-phenoxyacetic acid. [] This difference in reaction rate is attributed to the stabilization of the transition state by the alkyl substituents. []

Q3: Can you elaborate on the proposed mechanism for the gas-phase pyrolysis of 2-Phenoxybutyric acid?

A3: The gas-phase pyrolysis of 2-Phenoxybutyric acid is proposed to occur through a two-step mechanism involving a five-membered cyclic transition state. [, ] In the first step, the acidic hydrogen of the carboxylic acid group assists the departure of the phenoxy group, leading to the formation of phenol and an unstable α-lactone intermediate. [, ] The second step involves the decomposition of the α-lactone into butanal and carbon monoxide. [, ]

Q4: What analytical techniques have been employed to study and quantify 2-Phenoxybutyric acid?

A5: One method used to analyze 2-Phenoxybutyric acid is frit/FAB-LC/MS (frit/fast atom bombardment-liquid chromatography/mass spectrometry). [] This technique allows for the quantification of 2-Phenoxybutyric acid in water samples after extraction with a polystyrene solid phase extraction (SPE) cartridge. [] 2-Phenoxybutyric acid has also been investigated as an internal standard for this analytical method when analyzing other pesticide residues in water samples. []

Q5: Have any studies examined the biological activity of 2-Phenoxybutyric acid or its derivatives?

A6: Research has explored the potential of 2-Phenoxybutyric acid derivatives as insecticides, specifically focusing on pyrethroid esters. [, ] Studies have investigated the Quantitative Structure‐Activity Relationship (QSAR) of these esters against Culex quinquefasciatus, a species of mosquito. [] While the specific details of these studies were not provided in the abstracts, it highlights the exploration of 2-Phenoxybutyric acid derivatives for their biological activity and potential applications.

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